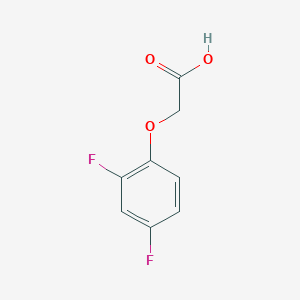

(2,4-Difluorophenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQGDQMMYURPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278825 | |

| Record name | (2,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-44-0 | |

| Record name | 2-(2,4-Difluorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 399-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,4-Difluorophenoxy)acetic Acid: A Technical Guide for Researchers

CAS Number: 399-44-0

This in-depth technical guide provides a comprehensive overview of (2,4-Difluorophenoxy)acetic acid, a fluorinated derivative of phenoxyacetic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and toxicological profile. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the closely related and extensively studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), to provide a thorough understanding of its expected behavior and characteristics.

Chemical and Physical Properties

This compound is an organic compound characterized by a phenoxy group substituted with two fluorine atoms at the 2 and 4 positions of the aromatic ring. This substitution pattern is known to influence the compound's chemical and biological properties.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 188.13 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents, limited solubility in water | --INVALID-LINK-- |

| IUPAC Name | 2-(2,4-difluorophenoxy)acetic acid | --INVALID-LINK-- |

| SMILES | C1=CC(=C(C=C1F)F)OCC(=O)O | --INVALID-LINK-- |

| InChI | InChI=1S/C8H6F2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | --INVALID-LINK-- |

Synthesis

A general method for the synthesis of phenoxyacetic acids involves the reaction of a phenol with chloroacetic acid in the presence of a base. The following is a plausible experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Difluorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent (e.g., toluene)

-

Reaction flask with a reflux condenser and stirrer

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve 2,4-difluorophenol in an aqueous solution of sodium hydroxide.

-

Add a solution of chloroacetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours with constant stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration and wash with cold water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound belongs to the phenoxyacetic acid class of herbicides, which act as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf species, ultimately causing their death.[1][3]

The primary mechanism of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) signaling pathway.[1][4] In this pathway, synthetic auxins like this compound bind to the TIR1/AFB F-box protein, which acts as an auxin receptor.[2][4] This binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins.[4] The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[4] The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[4] This leads to a cascade of downstream effects, including ethylene production and the generation of reactive oxygen species (ROS), which contribute to the herbicidal effects.[5][6]

Auxin mimic herbicide signaling pathway.

Experimental Protocols

Herbicidal Activity Bioassay

This protocol describes a general method for assessing the herbicidal activity of a synthetic auxin like this compound on a susceptible plant species.

Materials:

-

This compound

-

Susceptible broadleaf plant species (e.g., cucumber, tomato)

-

Potting soil

-

Pots

-

Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

-

Spraying equipment

-

Solvent for dissolving the test compound (e.g., acetone with a surfactant)

Procedure:

-

Grow the test plants from seeds in pots containing potting soil until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution to create a range of treatment concentrations.

-

Apply the different concentrations of the test compound to the plants using a sprayer, ensuring uniform coverage. Include a control group sprayed only with the solvent.

-

Place the treated plants back into the growth chamber or greenhouse.

-

Observe the plants daily for a set period (e.g., 14-21 days) and record any phytotoxic effects, such as leaf curling, stem twisting, epinasty, and necrosis.

-

At the end of the observation period, assess the herbicidal efficacy, for example, by determining the percentage of plant mortality or by measuring the fresh or dry weight of the plants.

-

Calculate the EC₅₀ (half-maximal effective concentration) or GR₅₀ (concentration causing 50% growth reduction) value.

Workflow for herbicidal activity bioassay.

Toxicology

| Parameter | Value | Species | Route | Source |

| LD₅₀ (Acute Oral) | 400-2000 mg/kg bw | Rat | Oral | --INVALID-LINK-- |

| LD₅₀ (Acute Dermal) | >2000 mg/kg bw | Rabbit | Dermal | --INVALID-LINK-- |

| NOAEL (Parental and Reproductive) | 5 mg/kg bw/day | Rat | Oral | --INVALID-LINK-- |

GHS Hazard Classification for this compound: [6]

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Pharmacokinetics (ADME)

Pharmacokinetic data for this compound is not available. The following information for 2,4-D provides an indication of the likely ADME properties of this class of compounds.

-

Absorption: 2,4-D is rapidly and almost completely absorbed from the gastrointestinal tract in rats (86-94%).[7] Dermal absorption in humans is significantly lower.[7]

-

Distribution: Once absorbed, 2,4-D is widely distributed throughout the body but does not accumulate due to rapid clearance.[7]

-

Metabolism: 2,4-D is primarily excreted unchanged, with no significant metabolism other than the formation of conjugates.[7]

-

Excretion: The primary route of excretion is via the urine, with 85-94% of an oral dose being eliminated within 48 hours in rats.[7]

Conclusion

This compound is a fluorinated phenoxyacetic acid with expected herbicidal activity as a synthetic auxin. Its mechanism of action is anticipated to be consistent with other auxin mimics, involving the TIR1/AFB signaling pathway. While specific quantitative biological and toxicological data for this compound are limited, information from the closely related herbicide 2,4-D provides a valuable framework for understanding its potential properties. Further research is required to fully characterize the biological activity, safety profile, and potential applications of this compound. This guide serves as a foundational resource for scientists and researchers interested in this compound and its class.

References

- 1. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 5. Abstract: Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (ASA, CSSA and SSSA International Annual Meetings) [scisoc.confex.com]

- 6. researchgate.net [researchgate.net]

- 7. deq.mt.gov [deq.mt.gov]

physical and chemical properties of (2,4-Difluorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (2,4-Difluorophenoxy)acetic acid. It includes detailed experimental protocols and summarizes key data for easy reference.

Chemical Identity

This compound is an organic compound belonging to the class of phenoxyacetic acids. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical and biological properties.[1]

| Identifier | Value |

| IUPAC Name | 2-(2,4-difluorophenoxy)acetic acid[2] |

| CAS Number | 399-44-0[1][3][4][5] |

| Molecular Formula | C₈H₆F₂O₃[1][3][6] |

| Molecular Weight | 188.13 g/mol [2][3][6] |

| Canonical SMILES | C1=CC(=C(C=C1F)F)OCC(=O)O[2] |

| InChI Key | XNQGDQMMYURPJK-UHFFFAOYSA-N[1][2] |

| Synonyms | Acetic acid, (2,4-difluorophenoxy)-; NSC 10231[1] |

Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively reported in publicly available literature. The tables below summarize the available information for the target compound and provide data for related phenoxyacetic acids for context and comparison.

Table 2.1: Physical Properties

| Property | This compound | Phenoxyacetic Acid (for comparison) | 2,4-Dichlorophenoxyacetic acid (2,4-D) (for comparison) |

| Appearance | White to off-white solid[1] | White crystalline solid | White to yellow crystalline powder |

| Melting Point | Data not available | 98-100 °C | 138-141 °C[7] |

| Boiling Point | Data not available | 285 °C (decomposes)[5] | 160 °C at 0.4 mmHg |

| Water Solubility | Limited[1] | 1.2 g/100 mL | 0.09 g/100 mL at 25 °C |

| Organic Solvent Solubility | Soluble in organic solvents[1] | Freely soluble in ethanol, ether, acetone | Soluble in ethanol, ether, acetone[8] |

Table 2.2: Physicochemical Properties

| Property | This compound | Phenoxyacetic Acid (for comparison) | 2,4-Dichlorophenoxyacetic acid (2,4-D) (for comparison) |

| pKa | Data not available (Expected range for phenoxyacetic acids: 2.6-3.3) | 3.17 | 2.73 |

Spectral Data

-

¹H NMR: Expected signals would include peaks for the aromatic protons (complex splitting pattern in the range of δ 6.8-7.5 ppm), a singlet for the methylene (-OCH₂-) protons (around δ 4.7 ppm), and a broad singlet for the carboxylic acid proton (δ > 10 ppm).

-

¹³C NMR: Expected signals include a peak for the carboxylic carbon (~170-180 ppm), carbons of the aromatic ring (with C-F coupling, ~100-160 ppm), and the methylene carbon (~65-70 ppm).

-

Infrared (IR) Spectroscopy: Key absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O-C stretching of the ether linkage (~1250 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Chemical Reactivity

As a carboxylic acid, this compound undergoes typical reactions of this functional group, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding ester.

-

Amidation: Reaction with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

-

Deprotonation: Reaction with bases to form the carboxylate salt.

These reactions allow for the synthesis of various derivatives with potentially modified biological activities.[1]

Biological Activity and Mechanism of Action

This compound is a synthetic auxin herbicide, a class of compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, it induces rapid, uncontrolled, and unsustainable growth in susceptible broadleaf plants, leading to stem curling, leaf withering, and ultimately, plant death.[9]

The molecular mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins. In the presence of auxin, these proteins form a co-receptor complex with Aux/IAA transcriptional repressors.[10][11][12] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[11] The degradation of these repressors liberates Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-responsive promoters in the DNA and activate the expression of a wide range of genes responsible for the observed physiological effects.[13]

Experimental Protocols

This protocol is a general method for the synthesis of phenoxyacetic acids via Williamson ether synthesis, adapted for the specific reagents.

Principle: 2,4-Difluorophenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the ether linkage.

Materials:

-

2,4-Difluorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for filtration and extraction

Procedure:

-

In a round-bottom flask, dissolve 2,4-difluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

-

To this solution, add an aqueous solution of chloroacetic acid (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-3 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Slowly acidify the solution with concentrated HCl until the pH is approximately 1-2. This will precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Principle: The pKa is determined by monitoring the pH of a solution of the weak acid as it is titrated with a strong base. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Materials:

-

This compound (accurately weighed)

-

Standardized ~0.1 M NaOH solution (carbonate-free)

-

Deionized water (boiled to remove CO₂)

-

Calibrated pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of the purified acid (e.g., 100-200 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker. If solubility is low, a co-solvent like ethanol may be used, but this will yield an apparent pKa (pKa').

-

Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Fill a burette with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition once the reading has stabilized.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a detailed titration curve.

-

Continue the titration well past the equivalence point until the pH plateaus.

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The half-equivalence point is Veq / 2. The pH of the solution at this volume is the pKa of the acid.

Safety Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2]

-

Precautionary Statements: P261, P305+P351+P338[5]

References

- 1. CAS 399-44-0: 2-(2,4-Difluorophenoxy)acetic acid [cymitquimica.com]

- 2. 2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 399-44-0 | MFCD03422203 | 2-(2,4-Difluorophenoxy)acetic acid [aaronchem.com]

- 4. Buy Online CAS Number 399-44-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. 399-44-0|2-(2,4-Difluorophenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. This compound(399-44-0) 1H NMR spectrum [chemicalbook.com]

- 9. 2,4-D - Cultivar Magazine [revistacultivar.com]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

synthesis of (2,4-Difluorophenoxy)acetic acid from 4-fluoro-phenol

This guide provides a comprehensive overview of a plausible synthetic route for producing (2,4-difluorophenoxy)acetic acid, a valuable building block in pharmaceutical and agrochemical research, starting from 4-fluorophenol. The synthesis is conceptualized as a two-stage process: the initial ortho-fluorination of 4-fluorophenol to generate the key intermediate, 2,4-difluorophenol, followed by a Williamson ether synthesis to yield the final product. This document details the experimental protocols, quantitative data, and visual workflows to support laboratory-scale synthesis and process development.

Synthetic Strategy Overview

The conversion of 4-fluorophenol to this compound necessitates two primary chemical transformations:

-

Ortho-Fluorination: Introduction of a second fluorine atom onto the aromatic ring of 4-fluorophenol at the position ortho to the hydroxyl group to form 2,4-difluorophenol. This is a challenging step due to the potential for the formation of isomeric byproducts.

-

Williamson Ether Synthesis: The phenoxide of 2,4-difluorophenol is reacted with an ethyl haloacetate, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. This is a well-established and reliable method for forming aryl ethers.[1][2]

The overall synthetic pathway is depicted below.

Stage 1: Ortho-Fluorination of 4-Fluorophenol

Proposed Experimental Protocol for Ortho-Fluorination

Warning: Electrophilic fluorinating agents are powerful oxidants and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.

-

In a flask inert to fluorinating agents, dissolve 4-fluorophenol in a suitable anhydrous solvent (e.g., acetonitrile).

-

Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

-

Slowly add a solution of an electrophilic fluorinating agent (e.g., Selectfluor™) in the same solvent.

-

Allow the reaction to stir at a controlled temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of a reducing agent solution (e.g., aqueous sodium bisulfite).

-

Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to isolate 2,4-difluorophenol.

Quantitative Data for 2,4-Difluorophenol

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂O | [4] |

| Molecular Weight | 130.09 g/mol | |

| Appearance | Solid | [4] |

| Melting Point | 22.4 °C | [4] |

| Boiling Point | 52-53 °C at 19 mmHg | [4] |

| Density | 1.362 g/mL at 25 °C | [4] |

| CAS Number | 367-27-1 | [4] |

Stage 2: Williamson Ether Synthesis

This stage involves the conversion of 2,4-difluorophenol to this compound. The reaction proceeds in two steps: O-alkylation with an ethyl haloacetate followed by saponification of the resulting ester.

Experimental Protocol

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorophenol, anhydrous potassium carbonate, and a suitable solvent such as acetone.

-

Add ethyl chloroacetate to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 6-8 hours), monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude ethyl (2,4-difluorophenoxy)acetate. The crude product can be used directly in the next step or purified by vacuum distillation.

-

Dissolve the crude ethyl (2,4-difluorophenoxy)acetate in ethanol in a beaker or flask.

-

Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature for a few hours until the hydrolysis is complete (monitored by TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dilute the residue with water and cool the solution in an ice bath.

-

Slowly acidify the solution with concentrated hydrochloric acid with stirring until the pH is acidic, which will cause the precipitation of the carboxylic acid product.[6][7]

-

Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Williamson Ether Synthesis

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| 2,4-Difluorophenol | C₆H₄F₂O | 130.09 | 1.0 equiv. | User-defined |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 1.2 equiv. | Calculated |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 equiv. | Calculated |

| Sodium Hydroxide | NaOH | 40.00 | 2.0 equiv. | Calculated |

| This compound | C₈H₆F₂O₃ | 188.13 | - | Theoretical Yield |

Conclusion

The synthesis of this compound from 4-fluorophenol is a multi-step process that hinges on a challenging ortho-fluorination reaction followed by a more standard Williamson ether synthesis. While the direct fluorination of 4-fluorophenol requires careful control to achieve the desired regioselectivity, the subsequent O-alkylation and hydrolysis are robust and well-documented transformations. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis of this valuable fluorinated building block. For improved efficiency and yield, sourcing high-purity 2,4-difluorophenol as the starting material for the Williamson ether synthesis is recommended.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2,4-二氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

An In-depth Technical Guide to the Molecular Structure of (2,4-Difluorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Difluorophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class of molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. It also delves into its biological mechanism of action as a synthetic auxin herbicide and outlines experimental protocols for its synthesis and analysis. This document is intended to serve as a technical resource for professionals in research, drug development, and agricultural sciences.

Molecular Structure and Identification

This compound is characterized by a difluorinated phenyl ring linked to an acetic acid moiety through an ether bond. The fluorine atoms are substituted at the 2 and 4 positions of the phenyl ring.

Table 1: Molecular Identifiers

| Identifier | Value | Source |

| Chemical Formula | C₈H₆F₂O₃ | PubChem[1] |

| SMILES String | C1=CC(=C(C=C1F)F)OCC(=O)O | PubChem[1] |

| InChI Key | XNQGDQMMYURPJK-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 399-44-0 | PubChem[1] |

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of the fluorine atoms, which affect its polarity, lipophilicity, and thermal stability.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

| Molecular Weight | 188.13 g/mol | --- | PubChem[1] |

| Melting Point | 115-118 °C | Data for the related compound 2,4-Difluorophenylacetic acid. | Sigma-Aldrich[2] |

| Solubility | Limited in water; Soluble in organic solvents. | Qualitative data. | CymitQuimica[3] |

| Appearance | White to off-white solid. | --- | CymitQuimica[3] |

Synthesis

The synthesis of this compound can be achieved through a Williamson ether synthesis reaction, a common method for forming ethers. This involves the reaction of a phenoxide with a haloalkane. An analogous, well-documented procedure is the synthesis of 2,4-dichlorophenoxyacetic acid from phenoxyacetic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis)

Materials:

-

2,4-Difluorophenol

-

Chloroacetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Suitable organic solvent (e.g., acetone, ethanol)

-

Water

Procedure:

-

Formation of the Phenoxide: In a reaction vessel, dissolve 2,4-Difluorophenol in a suitable organic solvent. Add an equimolar amount of sodium hydroxide solution to form the sodium 2,4-difluorophenoxide salt.

-

Williamson Ether Synthesis: To the solution of sodium 2,4-difluorophenoxide, add an equimolar amount of chloroacetic acid. Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to precipitate the this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water to remove any inorganic salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The predicted chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key signals to observe would be the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. The spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the methylene carbon, and the carbonyl carbon.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion) using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Biological Activity and Mechanism of Action

This compound belongs to the phenoxyacetic acid class of herbicides, which act as synthetic auxins.[3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants.

Signaling Pathway of Auxin-like Herbicides

Caption: Simplified signaling pathway of auxin-like herbicides.

The herbicidal action is initiated by the binding of the synthetic auxin to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1). This binding promotes the interaction between the receptor and Aux/IAA repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination by the SCF-TIR1 E3 ubiquitin ligase complex, leading to their degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes. The overstimulation of these genes leads to a cascade of physiological disruptions, including uncontrolled cell division and elongation, epinasty (downward bending of leaves), and the production of reactive oxygen species (ROS), ultimately resulting in the death of the plant.[4]

Applications in Research and Development

Beyond its role in agriculture, this compound and its derivatives are of interest in medicinal chemistry and drug development. The fluorinated phenyl ring is a common motif in many pharmaceutical compounds, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. For instance, a related compound, 2-(2,5-Difluorophenoxy)acetic acid, has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the COX-2 enzyme.[5]

Conclusion

This compound is a molecule with a well-defined structure that imparts significant biological activity. This technical guide has provided a detailed overview of its molecular characteristics, methods for its synthesis and analysis, and its mechanism of action as a synthetic auxin. The information presented herein serves as a valuable resource for researchers and professionals working with this and related compounds in the fields of chemistry, agriculture, and pharmacology. Further research into the specific quantitative properties and biological activities of this compound will continue to enhance its utility and application.

References

- 1. 2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. deq.mt.gov [deq.mt.gov]

- 4. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2,5-Difluorophenoxy)acetic acid | 366-56-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenoxy)acetic acid, a halogenated phenoxyacetic acid derivative, is a compound of significant interest in the fields of agrochemical research and pharmaceutical development. Its structural similarity to synthetic auxin herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests potential applications in weed management. Furthermore, the phenoxyacetic acid scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 2-(2,4-Difluorophenoxy)acetic acid, supported by experimental protocols and data. The IUPAC name for this compound is confirmed as 2-(2,4-difluorophenoxy)acetic acid[1].

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2,4-Difluorophenoxy)acetic acid is presented in the table below. These properties are crucial for understanding its behavior in biological and environmental systems.

| Property | Value | Source |

| IUPAC Name | 2-(2,4-difluorophenoxy)acetic acid | [1] |

| CAS Number | 399-44-0 | [2] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Limited solubility in water, soluble in organic solvents | [2] |

| SMILES | O(CC(O)=O)C1=C(F)C=C(F)C=C1 | [2] |

| InChI Key | XNQGDQMMYURPJK-UHFFFAOYSA-N | [1] |

Synthesis

The most common and effective method for the synthesis of 2-(2,4-Difluorophenoxy)acetic acid is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an α-haloacetate.

Experimental Protocol: Williamson Ether Synthesis of 2-(2,4-Difluorophenoxy)acetic acid

This protocol is based on the general principles of the Williamson ether synthesis for phenoxyacetic acids.[3][4][5][6][7]

Materials:

-

2,4-Difluorophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chloroacetic acid or Ethyl chloroacetate

-

Water

-

Hydrochloric acid (HCl)

-

Suitable organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 2,4-difluorophenol in an aqueous solution of sodium hydroxide or potassium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic 2,4-difluorophenoxide ion.

-

Nucleophilic Substitution: To the phenoxide solution, add chloroacetic acid or ethyl chloroacetate. The mixture is then heated under reflux. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride ion in an S\textsubscript{N}2 reaction to form the ether linkage.

-

Work-up and Acidification: After the reaction is complete, the mixture is cooled. If an ester was used, it is first hydrolyzed to the carboxylic acid by heating with the excess base. The reaction mixture is then acidified with hydrochloric acid to protonate the carboxylate, precipitating the crude 2-(2,4-Difluorophenoxy)acetic acid.

-

Extraction and Purification: The crude product is then extracted from the aqueous solution using an organic solvent like diethyl ether. The organic layer is washed with water, dried over an anhydrous drying agent, and the solvent is removed by evaporation to yield the crude product.

-

Recrystallization: The crude 2-(2,4-Difluorophenoxy)acetic acid can be further purified by recrystallization from a suitable solvent to obtain a product of high purity.

Potential Applications

Herbicidal Activity

(2,4-Difluorophenoxy)acetic acid is structurally analogous to synthetic auxin herbicides. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf weeds, ultimately causing their death.[8][9][10][11][12]

The herbicidal action of synthetic auxins is initiated by their binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9][10] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the activation of auxin response factors (ARFs), which in turn regulate the expression of auxin-responsive genes. At herbicidal concentrations, this leads to an overstimulation of downstream pathways, including ethylene and abscisic acid (ABA) biosynthesis, resulting in epinasty, senescence, and cell death.[11]

Drug Development Intermediate

The phenoxyacetic acid moiety is a versatile scaffold in medicinal chemistry. Derivatives of this class have been investigated for a variety of therapeutic applications, most notably as anti-inflammatory agents.

Several studies have explored phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. Selective COX-2 inhibitors are desirable as they can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of some representative phenoxyacetic acid derivatives, demonstrating the potential of this chemical class.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 14.93 ± 0.12 | 0.04 ± 0.001 | 373.25 | [14] |

| Compound 6a | >10 | 0.03 ± 0.001 | >333.33 | [15] |

| Compound 6c | >10 | 0.03 ± 0.002 | >333.33 | [15] |

| Compound 1k | - | - | 29.00 | [16] |

Note: Data for 2-(2,4-Difluorophenoxy)acetic acid is not available. The compounds listed are derivatives from the broader class of phenoxyacetic acids.

The data indicates that structural modifications to the phenoxyacetic acid core can lead to highly potent and selective COX-2 inhibitors. The 2,4-difluoro substitution pattern in the target molecule of this guide could influence its binding to the COX-2 active site, and thus its inhibitory activity.

A common method to determine the COX inhibitory activity of a compound is the in vitro whole blood assay.

Principle:

This assay measures the production of prostaglandins (PGE₂) and thromboxane B₂ (TXB₂), products of COX-2 and COX-1 activity, respectively, in human whole blood. Lipopolysaccharide (LPS) is used to induce COX-2 expression. The test compound's ability to inhibit the production of these eicosanoids is quantified.

Procedure:

-

Blood Collection: Fresh human venous blood is collected from healthy volunteers.

-

Incubation: Aliquots of the whole blood are incubated with the test compound at various concentrations.

-

COX-2 Induction: For the COX-2 assay, LPS is added to the blood samples to induce the expression of the COX-2 enzyme.

-

Eicosanoid Production: The blood is allowed to clot, and the serum is separated.

-

Quantification: The concentrations of PGE₂ (for COX-2 activity) and TXB₂ (for COX-1 activity) in the serum are measured using enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The IC₅₀ values (the concentration of the compound that causes 50% inhibition of enzyme activity) are calculated from the dose-response curves.

Conclusion

2-(2,4-Difluorophenoxy)acetic acid is a molecule with significant potential in both agriculture and medicine. Its synthesis is readily achievable through established chemical methods like the Williamson ether synthesis. As a structural analog of synthetic auxins, it is a candidate for development as a novel herbicide, and its mechanism of action is likely to follow the well-characterized auxin signaling pathway. In the realm of drug discovery, its phenoxyacetic acid core makes it a promising starting point for the design of new therapeutic agents, particularly selective COX-2 inhibitors for the treatment of inflammation. Further research, including quantitative biological testing, is warranted to fully elucidate the potential of this compound and its derivatives.

References

- 1. 2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 399-44-0: 2-(2,4-Difluorophenoxy)acetic acid [cymitquimica.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. scielo.br [scielo.br]

- 13. Herbicidal and fungistatic properties of fluorine analogs of phenoxyacetic herbicides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. mdpi.com [mdpi.com]

- 15. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (2,4-Difluorophenoxy)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2,4-Difluorophenoxy)acetic acid in organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this document presents qualitative solubility information for the target compound and quantitative data for the closely related analogue, (2,4-Dichlorophenoxy)acetic acid, to provide valuable insights. Additionally, a detailed, synthesized experimental protocol for determining the solubility of organic acids is provided, along with a visual representation of the experimental workflow.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a difluorinated phenyl ring attached to an acetic acid moiety via an ether linkage, influences its physicochemical properties, including its solubility in various media. Understanding its solubility is crucial for applications in drug development, chemical synthesis, and formulation science, as it dictates solvent selection for reactions, purification, and delivery systems.

Solubility Profile

Qualitative Solubility of this compound

This compound is generally described as a white to off-white solid that is soluble in organic solvents, with limited solubility in water[1]. The presence of the polar carboxylic acid group allows for interactions with polar solvents, while the aromatic and fluorinated portion of the molecule contributes to its solubility in less polar organic environments.

Quantitative Solubility of the Analogue, (2,4-Dichlorophenoxy)acetic Acid

To provide a quantitative perspective, the following table summarizes the solubility data for (2,4-Dichlorophenoxy)acetic acid, a structurally similar compound. These values can serve as a useful reference for estimating the solubility of this compound in similar solvents. The data indicates that solubility is generally high in polar organic solvents like alcohols and acetone, and lower in nonpolar solvents.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 25 | 16.83 |

| Benzene | 28 | 0.94 |

| Carbon Disulfide | 29 | 0.63 |

| Carbon Tetrachloride | 25 | 0.16 |

| Dioxane | 31 | 78.5 |

| Ethanol (50%) | 25 | 10.3 |

| Ethanol (95%) | 25 | 100 |

| Ethyl Ether | 25 | 27.0 |

| Isopropanol | 31 | 24.8 |

| Methyl Isobutyl Ketone | 25 | 25 |

| o-Dichlorobenzene | 25 | 0.52 |

| Toluene | 25 | 0.058 |

Data sourced from PubChem CID 1486 for (2,4-Dichlorophenoxy)acetic acid.[2]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed methodology for determining the solubility of a solid organic acid, such as this compound, in an organic solvent. This protocol is a synthesis of standard laboratory procedures.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Spatula and weighing paper

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant with a known volume of the solvent to fall within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

-

-

Spectrophotometric Method (UV-Vis):

-

If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of standard solutions at a specific wavelength (λmax).

-

Dilute the filtered supernatant appropriately and measure its absorbance.

-

Calculate the concentration using the Beer-Lambert law and the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the mass of the solute and the volume of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-Depth Technical Guide to the Herbicidal Activity of Phenoxyacetic Acids

Introduction

Phenoxyacetic acids represent a class of synthetic herbicides that were among the first selective organic agrochemicals developed, revolutionizing weed control in agriculture.[1] These compounds, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), are synthetic auxins.[1] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA) but are not easily degraded by plants, leading to their potent herbicidal effects.[1][2] This guide provides a comprehensive technical overview of the mechanism of action, quantitative efficacy, and standard experimental evaluation protocols for phenoxyacetic acid herbicides, intended for researchers and professionals in plant science and agrochemical development.

Mechanism of Action: Synthetic Auxin Mimicry

The primary mode of action for phenoxyacetic acid herbicides is the disruption of plant growth and development by acting as a persistent mimic of the natural auxin, IAA.[3][4] When applied to susceptible broadleaf plants, these synthetic auxins induce rapid and uncontrolled cell division and elongation, ultimately leading to tissue damage, wilting, and plant death.[2][5] This effect is selective, with broadleaf (dicotyledonous) plants being significantly more susceptible than grasses (monocotyledonous) plants.[5][6]

The herbicidal effect is initiated at the molecular level through a complex signaling cascade:

-

Perception and Binding: The synthetic auxin molecule enters the plant cell and binds to specific auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[7]

-

Derepression of Transcription: In the absence of high auxin levels, Aux/IAA proteins act as repressors by binding to Auxin Response Factors (ARFs), which are transcription factors.[7] The binding of the synthetic auxin to the TIR1/AFB receptor complex serves as a "molecular glue," promoting the interaction between the receptor and the Aux/IAA repressor proteins.[7]

-

Protein Degradation: This interaction targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[7]

-

Gene Activation: With the Aux/IAA repressors removed, the ARF transcription factors are free to bind to Auxin Response Elements (AuxREs) in the promoter regions of auxin-responsive genes.[7]

-

Physiological Response: The activation of these genes leads to a cascade of downstream effects, including the production of ethylene and abscisic acid, and uncontrolled cell division and expansion, which fatally disrupts the plant's vascular tissues and normal growth processes.[7]

The transport of phenoxyacetic acids into and within the plant is facilitated by specific protein transporters, including the PIN-FORMED (PIN) efflux carriers and the AUX/LAX influx carriers, the same machinery used for endogenous auxin distribution.[7][8]

Quantitative Herbicidal Activity

The efficacy of phenoxyacetic acids and their derivatives is quantified using various metrics, most commonly the half-maximal inhibitory concentration (IC50) or effective dose (ED50). These values are highly dependent on the specific chemical structure, target plant species, and experimental conditions.

| Compound/Derivative | Target Species | Parameter | Value | Reference |

| N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl) acetamide (6an) | Lactuca sativa (Lettuce) | IC50 | 42.7 g/ha | [9] |

| Longifolene-derived ammonium phenoxyacetate (6b) | Brassica campestris (Field Mustard) | IC50 (Root & Shoot Growth) | ~0.0002 mmol L⁻¹ | [10] |

| Longifolene-derived ammonium phenoxyacetate (6c) | Brassica campestris (Field Mustard) | IC50 (Root & Shoot Growth) | ~0.0002 mmol L⁻¹ | [10] |

| Longifolene-derived ammonium phenoxyacetate (6c) | Oryza sativa (Rice) | IC50 (Root Growth) | 0.000085 mmol L⁻¹ | [10] |

| Eugenoxyacetic acid | Lactuca sativa & Sorghum bicolor | Phytotoxic & Cytotoxic Activity | Observed at 3 mmol L⁻¹ | [1][11][12] |

| Guaiacoxyacetic acid | Lactuca sativa & Sorghum bicolor | Phytotoxic & Cytotoxic Activity | Observed at 3 mmol L⁻¹ | [1][11][12] |

| Compound | Assay | Concentration | Result | Reference |

| 2,4-D | Erythrocyte Hemolysis | 4 mM | 3.23% hemolysis | [13] |

| MCPA | Erythrocyte Hemolysis | 4 mM | 3.53% hemolysis | [13] |

| 2,4,5-T | Erythrocyte Hemolysis | 4 mM | 6.62% hemolysis | [13] |

Experimental Protocols for Efficacy Assessment

Standardized bioassays are crucial for determining the herbicidal efficacy and selectivity of phenoxyacetic acid compounds. Below are methodologies for key experiments.

Protocol 3.1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from established methods for testing herbicide resistance and efficacy at the whole-plant level.[14][15]

1. Seed Collection and Preparation:

-

Collect mature seeds from the target weed population.

-

Store seeds in dry, low-temperature conditions until use.

-

If necessary, perform seed dormancy-breaking treatments (e.g., stratification, scarification, or application of potassium nitrate).

2. Plant Cultivation:

-

Sow seeds in trays or pots containing a standardized potting mix.

-

Transfer seedlings at a similar growth stage (e.g., two to three true leaves) into individual pots.

-

Grow plants in a controlled greenhouse environment with standardized temperature, humidity, and photoperiod.

3. Herbicide Application:

-

Prepare a stock solution of the phenoxyacetic acid compound. Create a log series of dilutions to cover a range from sub-lethal to supra-lethal doses. A negative control (no herbicide) must be included.

-

Apply the herbicide solutions to the plants at the appropriate growth stage using a precision bench sprayer to ensure uniform coverage. The application volume and spray speed must be calibrated and consistent across all treatments.

4. Assessment:

-

Maintain the treated plants in the greenhouse for a period of 3-4 weeks.

-

Assess the results by recording the number of surviving plants per treatment.

-

Quantify the herbicidal effect by determining the fresh or dry weight of the above-ground biomass and comparing it to the untreated control.

-

Analyze the data using dose-response models to calculate the ED50 or GR50 (the dose required to cause 50% mortality or 50% growth reduction, respectively).

Protocol 3.2: Seed Germination and Early Seedling Growth Bioassay

This in vitro method provides a rapid assessment of a compound's phytotoxicity.[1][16]

1. Preparation of Test Media:

-

Prepare a series of test solutions with varying concentrations of the phenoxyacetic acid compound in a suitable solvent or nutrient solution.

-

Dispense a standardized volume of each solution into sterile Petri dishes containing filter paper. Include a solvent-only control.

2. Seed Plating and Incubation:

-

Place a predetermined number of seeds (e.g., 25-50) of the target species (e.g., Lactuca sativa, Sorghum bicolor) into each Petri dish.

-

Seal the dishes and place them in a germination cabinet with controlled temperature and light conditions.

3. Data Collection and Analysis:

-

After a set incubation period (e.g., 4-7 days), measure the following endpoints:

-

Germination Rate: Count the number of germinated seeds in each dish.

-

Root and Shoot Length: Measure the length of the primary root and shoot of each seedling.

-

-

Calculate the percent inhibition for each parameter relative to the untreated control.

-

Analyze the data to determine the IC50 value for germination and seedling growth.

References

- 1. scielo.br [scielo.br]

- 2. nbinno.com [nbinno.com]

- 3. cdn.nufarm.com [cdn.nufarm.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. xtbg.ac.cn [xtbg.ac.cn]

- 8. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management | Semantic Scholar [semanticscholar.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. envirolink.govt.nz [envirolink.govt.nz]

The Biological Impact of the Difluorophenyl Moiety: A Technical Guide for Drug Development Professionals

Executive Summary

The incorporation of the difluorophenyl moiety is a widely employed and highly effective strategy in modern medicinal chemistry. The unique physicochemical properties conferred by the two fluorine atoms—high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity—have led to the development of numerous successful therapeutic agents across a range of target classes. This in-depth technical guide provides a comprehensive overview of the biological activity of the difluorophenyl group, intended for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships, quantitative biological data, and mechanisms of action of key drugs containing this critical pharmacophore. Detailed experimental protocols for the synthesis and biological evaluation of difluorophenyl-containing compounds are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their therapeutic effects.

Introduction: The Strategic Advantage of Fluorination in Drug Design

Fluorine has emerged as a crucial element in drug discovery due to its profound impact on a molecule's pharmacological profile.[1][2] Its small size, comparable to a hydrogen atom, allows for isosteric replacement without significant steric hindrance. However, its high electronegativity, the strongest of all elements, dramatically alters the electronic properties of the parent molecule.[1] The strategic placement of fluorine atoms, particularly as a difluorophenyl group, can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an extended plasma half-life and improved pharmacokinetic profile.[1][2]

-

Modulation of Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[3] The specific substitution pattern on the phenyl ring allows for fine-tuning of this property.

-

Increased Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, leading to more favorable interactions with the target protein. Fluorine can also participate in hydrogen bonding and other non-covalent interactions within the binding pocket.[2]

-

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances target engagement.[1]

This guide will explore the practical application of these principles through the lens of several key drug classes that feature the difluorophenyl moiety.

Difluorophenyl Moiety in Key Drug Classes

The versatility of the difluorophenyl group is evident in its presence across a diverse array of therapeutic areas, from inflammation and pain management to oncology and metabolic diseases.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): The Case of Diflunisal

Diflunisal, a 5-(2',4'-difluorophenyl)salicylic acid derivative, is a potent nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[4] The difluorophenyl group at the C5 position of salicylic acid significantly enhances its potency and duration of action compared to aspirin.[5]

Mechanism of Action: Diflunisal reversibly inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] By blocking this pathway, Diflunisal reduces the production of pro-inflammatory prostaglandins.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Example of Omarigliptin

Omarigliptin is a once-weekly oral DPP-4 inhibitor for the treatment of type 2 diabetes.[4] Its structure features a (2R,3S,5R)-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-amine core.

Mechanism of Action: DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones are released in response to food intake and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, omarigliptin increases the levels of active GLP-1 and GIP, leading to enhanced insulin release and improved glycemic control.[7]

Kinase Inhibitors in Oncology

The difluorophenyl moiety is a common feature in many targeted cancer therapies, particularly kinase inhibitors. The fluorine atoms often contribute to crucial binding interactions within the ATP-binding pocket of the kinase.

-

Vemurafenib (B-Raf Inhibitor): Vemurafenib is a potent inhibitor of the B-Raf V600E mutated kinase, which is prevalent in melanoma.[8] The N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide structure highlights the importance of the difluorophenyl group in achieving high potency.

-

Gefitinib and Erlotinib (EGFR Inhibitors): These drugs are used in the treatment of non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR).[2][5] The difluorophenyl group contributes to their binding affinity for the EGFR tyrosine kinase domain.

-

Lapatinib (Dual EGFR/HER2 Inhibitor): Lapatinib targets both EGFR and human epidermal growth factor receptor 2 (HER2), and is used in the treatment of HER2-positive breast cancer.[9]

-

Pazopanib (Multi-Kinase Inhibitor): Pazopanib inhibits several tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[10][11] It is used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of key drugs containing the difluorophenyl moiety. IC50 values represent the concentration of the drug required to inhibit the activity of the target by 50%, while Ki is the inhibition constant, a measure of binding affinity. EC50 is the concentration that gives a half-maximal response.

Table 1: Cyclooxygenase (COX) Inhibitors

| Compound | Target | IC50 (nM) | Reference(s) |

| Diflunisal | COX-1 | 2800 | [12] |

| COX-2 | 91 | [12] | |

| Celecoxib | COX-1 | 6700 | [13] |

| COX-2 | 40 | [3][13] |

Table 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| Omarigliptin | DPP-4 | 1.6 | 0.8 | [4][7] |

| Sitagliptin | DPP-4 | 18 | - | [4][7] |

Table 3: Kinase Inhibitors

| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |

| Vemurafenib | B-Raf V600E | 13-31 | [8] |

| c-Raf | 6.7-48 | ||

| wild-type B-Raf | 100-160 | ||

| Gefitinib | EGFR | 26-57 | [2] |

| Erlotinib | EGFR | 2 | [1][5] |

| Lapatinib | EGFR | 3 | |

| HER2 | 13 | [9] | |

| Pazopanib | VEGFR1 | 10 | [10][14] |

| VEGFR2 | 30 | [10][15] | |

| VEGFR3 | 47 | [10][15] | |

| PDGFRα | 71 | [10] | |

| PDGFRβ | 84 | [10] | |

| c-Kit | 74 | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context in which these drugs operate is crucial for understanding their mechanism of action and for designing new therapeutic strategies. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ClinPGx [clinpgx.org]

- 7. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pazopanib | Cell Signaling Technology [cellsignal.com]

- 11. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review | MDPI [mdpi.com]

- 14. apexbt.com [apexbt.com]

- 15. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of (2,4-Difluorophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with (2,4-Difluorophenoxy)acetic acid. Drawing upon available data for the compound and its close structural analog, 2,4-Dichlorophenoxyacetic acid (2,4-D), this document details toxicological properties, handling procedures, and potential physiological effects. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to ensure safe handling and to inform risk assessments. All quantitative data are summarized in structured tables, and detailed experimental methodologies are outlined. Furthermore, this guide includes mandatory visualizations of a generic toxicity testing workflow and a proposed signaling pathway for phenoxyacetic acid-induced toxicity, rendered using the DOT language.

Chemical and Physical Properties

This compound is a synthetic organic compound. Due to limited publicly available data on its physical and chemical properties, the properties of the closely related 2,4-Dichlorophenoxyacetic acid are often used as a reference.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.[1]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[1]

Signal Word: Warning

Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements can be found in various safety data sheets and includes recommendations to avoid breathing dust, to wash skin thoroughly after handling, and to wear protective gloves, eye protection, and face protection.

Toxicological Data

Table 1: Acute Toxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 375 - 1090 mg/kg | [2][3] |

| LD50 | Mouse | Oral | 138 - 347 mg/kg | [4][5] |

| LD50 | Rabbit | Oral | 699 - 800 mg/kg | [2][5] |

| LD50 | Guinea Pig | Oral | 1000 mg/kg | [2] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [2][6][7] |

| LC50 | Rat | Inhalation | >1.79 - >5.4 mg/L | [2][6] |

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAEL) of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Study Type | Species | NOAEL | LOAEL | Effects at LOAEL | Reference |

| 2-Year Chronic/Oncogenicity | Rat | 5 mg/kg/day | 75 mg/kg/day | Degeneration in proximal tubules | [8][9][10] |

| 2-Year Oncogenicity | Mouse | 5 mg/kg/day | 62.5 mg/kg/day | Degeneration/regeneration in descending limb of proximal tubules (males) | [10] |

| 2-Generation Reproduction | Rat | 5 mg/kg/day | 20 mg/kg/day | Reduced body weight in F1 dams, renal lesions in F0 and F1 adults | [6] |

| Developmental | Rat | 25 mg/kg/day | 50 - 75 mg/kg/day | Decreased fetal body weight, delayed ossification | [6][7] |

| Developmental | Rabbit | 30 mg/kg/day | 90 mg/kg/day | Maternal toxicity (clinical signs, abortions, reduced body-weight gain) | [6] |

Experimental Protocols

The toxicological evaluation of chemical substances like this compound follows standardized protocols, most notably the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality, consistency, and animal welfare.

Acute Toxicity Testing

-

Oral (OECD 401/420/423): These guidelines describe methods for determining the acute oral toxicity (LD50). The substance is administered in graduated doses to fasted animals (typically rats). Observations of mortality, clinical signs, and body weight changes are made for up to 14 days. A necropsy is performed on all animals.

-

Dermal (OECD 402): This test assesses the acute toxicity from dermal application. The substance is applied to the shaved skin of animals (usually rabbits or rats) for 24 hours.

-

Inhalation (OECD 403): This guideline details the assessment of toxicity from inhalation of the substance as a gas, vapor, or aerosol.

Irritation and Sensitization

-

Dermal Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the shaved skin of a single animal (typically a rabbit). The site is observed for erythema and edema at specified intervals.

-

Eye Irritation/Corrosion (OECD 405): The test substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit). The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis.

-

Skin Sensitization (OECD 406): This test, typically the Guinea Pig Maximization Test, assesses the potential of a substance to cause skin sensitization.

Genotoxicity Testing

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This assay uses mammalian cell lines to detect gene mutations.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test in rodents detects damage to chromosomes or the mitotic apparatus by observing micronuclei in erythrocytes.

Caption: A generalized workflow for the toxicological assessment of a chemical substance.